Isocytosine Isocytosine 2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.
Brand Name: Vulcanchem
CAS No.: 107646-85-5
VCID: VC20743607
InChI: InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
SMILES: C1=CN=C(NC1=O)N
Molecular Formula: C4H5N3O
Molecular Weight: 111.1 g/mol

Isocytosine

CAS No.: 107646-85-5

Cat. No.: VC20743607

Molecular Formula: C4H5N3O

Molecular Weight: 111.1 g/mol

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Isocytosine - 107646-85-5

Specification

CAS No. 107646-85-5
Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
IUPAC Name 2-amino-1H-pyrimidin-6-one
Standard InChI InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Standard InChI Key XQCZBXHVTFVIFE-UHFFFAOYSA-N
SMILES C1=CN=C(NC1=O)N
Canonical SMILES C1=CN=C(NC1=O)N

Introduction

Chemical Structure and Fundamental Properties

Isocytosine (iso-C) is structurally related to cytosine but features a different arrangement of its functional groups. While cytosine has an amino group at the C4 position and a carbonyl group at the C2 position, isocytosine has these functional groups in reversed positions, making it an isomer of cytosine . This structural difference significantly alters its base-pairing capabilities and biochemical behavior in nucleic acid systems.

The compound exists in multiple tautomeric forms, with the keto-N(3)H form being predominant in solution. This tautomeric preference plays a crucial role in determining its photochemical properties and biological interactions . Unlike its natural counterpart cytosine, isocytosine demonstrates distinctive spectroscopic characteristics and excited state dynamics that contribute to its high photostability in solution environments.

Photochemical Properties

Recent studies using femtosecond broadband time-resolved spectroscopy have revealed that isocytosine exhibits a highly efficient nonradiative mechanism through internal conversion from the ππ* state of the keto-N(3)H tautomeric form. This process occurs within subpicoseconds to picoseconds following photo-excitation . The photochemical behavior of isocytosine differs significantly from cytosine and from isocytosine in the gas phase, primarily due to different tautomeric forms involved in the respective environments .

Solvent interactions, particularly solute-solvent hydrogen bonding, play a critical role in determining the tautomeric composition and regulating the pathways of deactivation processes in isocytosine. These interactions contribute to the compound's remarkable photostability in solution, a property that has implications for its potential applications in biological systems .

Isocytosine in Expanded Genetic Systems

One of the most significant applications of isocytosine is in the development of expanded genetic systems. When paired with isoguanine (iso-G), isocytosine forms a stable base pair that can be incorporated into nucleic acid structures .

Base Pairing Stability

Experimental studies have demonstrated that the unnatural iso-C/iso-G pair exhibits stability comparable to a conventional C/G Watson-Crick pair in oligonucleotide duplexes . This remarkable stability makes the iso-C/iso-G pair a valuable addition to genetic alphabets beyond the standard A/T(U) and G/C pairs. The table below summarizes the relative stabilities of various base pairings involving isocytosine and isoguanine compared to natural base pairs:

Base PairRelative StabilityComparable To
iso-C/iso-GHighC/G Watson-Crick pair
C/iso-GMediumU/A Watson-Crick pair
Other unnatural pairsVariableLess stable than Watson-Crick pairs

Ab initio calculations performed on iso-C and iso-G have provided theoretical insights that help interpret the thermodynamic data obtained from duplex denaturation studies. These calculations suggest that iso-G may adopt an unprecedented imino oxo tautomer, which could explain the unusual stability observed in certain base pairings, particularly the C/iso-G pair .

Six-Component Genetic Systems

Research has explored the fitness of genetic systems that incorporate iso-C, iso-G, and the four standard genomic bases (A, T, G, C). These expanded genetic systems offer increased information storage capacity and have potential applications in synthetic biology and biotechnology . The inclusion of isocytosine in such systems represents a significant advancement in efforts to develop artificial genetic systems with enhanced functionality.

Enzymatic Interactions with Isocytosine

Several enzymes have been identified that specifically interact with isocytosine, most notably the isocytosine deaminases (ICDs). These enzymes catalyze the deamination of isocytosine to produce uracil and ammonia .

EnzymeSubstrateKcat (s⁻¹)KM (μM)Kcat/KM (M⁻¹s⁻¹)
bCDCytosine49.684601.07 × 10⁵
yCDCytosine17011701.45 × 10⁵
URA3Isocytosine2.00 ± 0.151085 ± 1201800 ± 100
VCZIsocytosine1.64 ± 0.061860 ± 45880 ± 30

This data indicates that while isocytosine deaminases have lower catalytic efficiency (Kcat/KM) compared to cytosine deaminases, they maintain sufficient activity for potential therapeutic applications .

Structural Characterization of Isocytosine Deaminases

Recent structural studies have provided insights into the binding and catalytic properties of isocytosine-specific deaminases. The crystal structures of apo-VCZ and its complex with 5-fluorouracil (5-FU) have been determined, revealing critical residues involved in substrate binding and catalytic reactions .

These structural investigations have captured substrate-induced conformational changes in VCZ, allowing researchers to propose reaction mechanisms for the conversion of isocytosine to uracil. The zinc-dependent catalytic mechanism of VCZ shares similarities with cytosine deaminases but features unique structural elements that confer specificity for isocytosine .

Therapeutic Applications of Isocytosine

The unique properties of isocytosine and its derivatives have led to several potential therapeutic applications, particularly in cancer treatment strategies.

Gene-Directed Enzyme Prodrug Therapy

One of the most promising applications of isocytosine in medicine is through Gene-Directed Enzyme Prodrug Therapy (GDEPT). This approach involves the conversion of 5-fluoroisocytosine (5-FIC), a prodrug, into the active anti-cancer agent 5-fluorouracil (5-FU) by isocytosine deaminases .

The GDEPT strategy using 5-FIC and isocytosine deaminases offers several advantages over traditional approaches that use 5-fluorocytosine (5-FC) and cytosine deaminases:

  • 5-FIC is less likely to be recognized by digestive bacteria, as isocytosine deaminases are less common than cytosine deaminases in the gut microbiota .

  • This reduced recognition by gut bacteria potentially leads to fewer side effects for cancer patients undergoing treatment .

  • The high specificity of isocytosine deaminases ensures targeted conversion of the prodrug at the tumor site when the enzyme is delivered using appropriate gene therapy vectors .

Experimental Validation in Cancer Models

Both in vitro and in vivo experiments have demonstrated that URA3 and VCZ are capable of converting isocytosine to uracil and 5-FIC to 5-FU . Therapeutic effects have been evaluated in colorectal cancer cell lines, showing promising results for this enzyme/prodrug system as a potential cancer therapy .

The specific activity of isocytosine deaminases against their substrates, combined with the reduced likelihood of prodrug activation by gut microbiota, makes this approach particularly attractive for developing more targeted and better-tolerated cancer treatments.

Synthesis and Characterization Methods

Various methods have been employed to synthesize and characterize isocytosine and its derivatives for research and potential therapeutic applications.

Synthesis Approaches

While the search results don't provide specific synthetic methods for isocytosine, general approaches to nucleobase synthesis typically involve organic chemistry techniques such as condensation reactions, cyclization of appropriate precursors, and modification of existing nucleobases. Further research into specific synthetic pathways for isocytosine would be valuable for advancing its applications.

Analytical Characterization

The characterization of isocytosine has been performed using various analytical techniques:

  • Spectroscopic methods: UV-Vis spectroscopy, fluorescence spectroscopy, and advanced time-resolved spectroscopic techniques have been used to study the photochemical properties and excited state dynamics of isocytosine .

  • X-ray crystallography: This technique has been employed to determine the crystal structures of isocytosine deaminases in complex with substrates or products, providing valuable insights into enzyme-substrate interactions .

  • Kinetic assays: Both absorbance-based methods and isothermal titration calorimetry have been used to determine the kinetic parameters of isocytosine deaminases acting on isocytosine and its derivatives .

Recent Developments and Future Perspectives

Recent research has expanded our understanding of isocytosine's properties and potential applications. The development of expanded genetic systems incorporating isocytosine represents a significant advancement in synthetic biology . Additionally, the characterization of isocytosine deaminases and their application in cancer therapy shows promise for translational medicine .

Future research directions may include:

  • Further optimization of isocytosine-based expanded genetic systems for increased stability and functionality.

  • Development of more efficient isocytosine deaminase variants through protein engineering and directed evolution.

  • Clinical translation of isocytosine-based GDEPT approaches for cancer therapy.

  • Exploration of additional therapeutic applications beyond cancer treatment.

  • Investigation of isocytosine's potential role in antiviral therapies, as suggested by some studies .

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